Allyltriphenylphosphonium chloride
Overview
Description
Allyltriphenylphosphonium chloride is a useful research compound. Its molecular formula is C21H20ClP and its molecular weight is 338.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126440. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidation of Alcohols and Ethers : Allyltriphenylphosphonium peroxodisulfate, derived from allyltriphenylphosphonium chloride, is used for the oxidation of primary and secondary alcohols, trimethylsilyl, and tetrahydropyranyl ethers to their corresponding carbonyl compounds (Tajbakhsh, Lakouraj, & Fadavi, 2004).
Synthesis of Aromatic Compounds : It is used in the synthesis of β-damascenone and α-damascenone, which are important in the fragrance industry. Allyltriphenylphosphorane, prepared from this compound, is used in a method for synthesizing functionalized cyclohexadienes (Büchi & Wuest, 1971).
Formation of N-Substituted Salts : Allyltriphenylphosphonium iodide, which can be derived from the chloride form, reacts with amines to form N-substituted (2-aminopropyl)triphenylphosphonium salts (Nesmeyanov et al., 1989).
Allyl-Propenyl Rearrangements : In studies of phosphororganic compounds, this compound undergoes rearrangements to form corresponding 1-propenyl compounds (Horner et al., 1970).
Synthesis of Sulfur-Containing Salts : A series of 2-(alkylsulfanyl)propyltriphenylphosphonium salts is obtained starting from allyltriphenylphosphonium bromide, indicating similar potential for the chloride form (Grigoryan, 2014).
Inhibition of Cholinesterases : Allyltriphenylphosphonium derivatives act as inhibitors of acetylcholinesterase and butyrylcholinesterase, important in neurological research (Brestkin et al., 1986).
Halogenation of Hydroxy Groups : Allyltriphenoxyphosphonium chloride is used as a reagent for the halogenation of various compounds, including alcohols and deoxyribonucleosides (Kumar et al., 2001).
Deep Eutectic Solvents : It forms deep eutectic solvents with various properties, useful in industrial processes like separation and extraction (Hayyan et al., 2015).
Electrochemical Oxidation and Synthesis : Allyltriphenylphosphonium salts are synthesized through electrochemical oxidation, providing a method for the synthesis of cyclic phosphonium salts (Takanami et al., 1990).
Thermal Stability and Physical Properties Analysis : The thermal stability and physical properties of phosphonium-based deep eutectic solvents, including those with allyltriphenylphosphonium, are studied for applications in CO2 capture and other industrial processes (Ghaedi et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Allyltriphenylphosphonium chloride (ATPC) is an organic compound primarily used in organic synthesis as a catalyst . Its primary targets are organic compounds that undergo allylation, a process where an allyl group is introduced into a molecule .
Mode of Action
ATPC acts as a reagent in catalyzing allylation reactions . It interacts with its targets by introducing an allyl group, which is a substituent with the structural formula H2C=CH-CH2R, where R is the rest of the molecule . This results in the formation of new organic compounds with altered properties .
Biochemical Pathways
It’s known that atpc plays a crucial role in various organic synthesis reactions, particularly in the introduction of the allyl group . The downstream effects of these reactions depend on the specific compounds being synthesized and their subsequent interactions and reactions in the biochemical system.
Pharmacokinetics
As a catalyst in organic synthesis, its primary role is in the reaction process rather than being absorbed or distributed in a biological system
Result of Action
The molecular and cellular effects of ATPC’s action are primarily seen in the new compounds it helps synthesize. By introducing an allyl group into a molecule, ATPC can significantly alter the molecule’s properties, leading to the creation of new compounds with potential applications in various fields, including pharmaceuticals, materials science, and more .
Properties
IUPAC Name |
triphenyl(prop-2-enyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20P.ClH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMJROWWQOJRJX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939897 | |
Record name | Triphenyl(prop-2-en-1-yl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18480-23-4 | |
Record name | Phosphonium, triphenyl-2-propen-1-yl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18480-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyltriphenylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018480234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18480-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenyl(prop-2-en-1-yl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyltriphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Allyltriphenylphosphonium chloride facilitate the synthesis of functionalized cyclohexadienes, specifically in the context of damascenones?
A1: this compound serves as a precursor to the ylide, Allyltriphenylphosphorane. This ylide reacts with ethyl α-isopropylidene-acetoacetate via a Wittig reaction. [] This reaction forms a new carbon-carbon double bond, yielding ethyl α-safranate, a crucial intermediate in the synthesis of β-damascenone and its isomer α-damascenone. [] This approach offers a new route to synthesize functionalized cyclohexadienes.
Q2: The research mentions an alternative reagent, allyl lithium, for similar reactions. What is the advantage of using Allyltriphenylphosphorane over allyl lithium in these syntheses?
A2: While both reagents can react with suitable substrates to form new carbon-carbon bonds, using Allyltriphenylphosphorane, preferably generated in situ from this compound, offers greater control over the reaction. [] This control is particularly important for the stereoselective formation of the desired alkene isomers in complex molecules like damascenones.
Q3: How does this compound contribute to the synthesis of indoles, as described in the research?
A3: this compound, in the presence of Titanium isopropoxide (Ti(i-PrO)4) and DBU, reacts with specific nitro-aromatic compounds like 1-nitronaphthalenes and 5-nitroquinolines. [] This reaction leads to the formation of 1-hydroxyindoles, which can then be further reduced to the corresponding 2-methylbenzo- and pyridoindoles. [] This method provides a new synthetic pathway for accessing these valuable heterocyclic compounds.
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